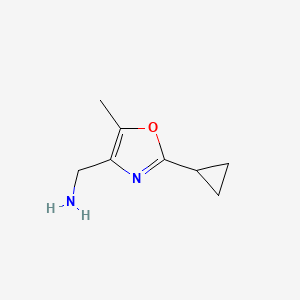![molecular formula C20H19N5O3 B1376472 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1160521-51-6](/img/structure/B1376472.png)
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Übersicht
Beschreibung
4-Methoxybenzyl Group: This group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Phenylamino Group: The phenylamino group is typically introduced through a nucleophilic aromatic substitution reaction using aniline.
Methyl Group: The methyl group at position 5 can be introduced via alkylation using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Biochemische Analyse
Biochemical Properties
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with tyrosine kinase receptors, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent activation of signaling cascades. Additionally, it has been shown to interact with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by activating caspase-3 and Bax proteins while downregulating Bcl-2 activity . This compound also influences cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased cell death . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinase receptors, inhibiting their activity and preventing downstream signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis. Additionally, this compound can inhibit other enzymes involved in cell cycle regulation, further contributing to its anticancer effects . Changes in gene expression are also observed, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, there is a rapid induction of apoptosis and cell cycle arrest, followed by a more gradual decrease in cell viability . The compound is relatively stable under laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and decreased survival rates have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in clinical settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step organic reactions
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3-amino-1H-pyrazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline or corresponding alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It can be tested for its efficacy against various bacterial and fungal strains.
Medicine
Anti-inflammatory: Due to its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may exhibit anti-inflammatory properties.
Anticancer: The compound can be evaluated for its cytotoxic effects on cancer cell lines.
Industry
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides or herbicides.
Wirkmechanismus
The mechanism of action of 7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the inhibition or activation of these targets, leading to downstream biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Nucleic Acids: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
4-Methoxybenzyl-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the dione functionality, which may affect its reactivity and biological activity.
Uniqueness
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its dione functionality, in particular, may play a crucial role in its interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
3-anilino-7-[(4-methoxyphenyl)methyl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-24-19(26)16-17(21-14-6-4-3-5-7-14)22-23-18(16)25(20(24)27)12-13-8-10-15(28-2)11-9-13/h3-11H,12H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCEKCDRDKGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2N(C1=O)CC3=CC=C(C=C3)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

